4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound features a 1,2,4-triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with 4-hydroxybenzaldehyde. This reaction is usually catalyzed by acetic acid and can be carried out under both conventional heating and microwave irradiation. Microwave-assisted synthesis is preferred due to its shorter reaction times and higher yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of microwave irradiation in industrial settings can further enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
Biology: Exhibits significant antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.
Medicine: Shows promise in anticancer research due to its ability to inhibit the proliferation of cancer cells.
Industry: Potential use as a corrosion inhibitor due to its ability to form protective films on metal surfaces.
Mechanism of Action
The biological activities of 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol are primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through DNA binding and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole: Shares the triazole ring and mercapto group but lacks the Schiff base structure.
4-(((3-Mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Similar Schiff base structure but with a naphthalene ring instead of a pyridine ring.
Biological Activity
4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, commonly referred to as a Schiff base derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound features a 1,2,4-triazole ring known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is C14H11N5OS, with a molecular weight of 297.34g/mol. Its structure includes a phenolic hydroxyl group and a mercapto group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H11N5OS |
Molecular Weight | 297.34 g/mol |
CAS Number | 497823-81-1 |
IUPAC Name | 4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disrupting the integrity of bacterial and fungal cell membranes, leading to cell lysis. A study reported the minimum inhibitory concentration (MIC) values against various pathogens:
Pathogen Type | MIC (µg/mL) |
---|---|
Gram-positive Bacteria | 31.25 |
Gram-negative Bacteria | 62.50 |
Fungi | 15.00 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
A notable study evaluated its effects on colorectal cancer cell lines (HT29), revealing an IC50 value indicative of significant cytotoxicity:
Cell Line | IC50 (µg/mL) |
---|---|
HT29 (Colorectal Cancer) | 1.98 ± 1.22 |
Additionally, the compound was found to cause cell cycle arrest in both sub G0/G1 and G0/G1 phases .
The biological activities are primarily attributed to the interaction with various molecular targets:
Antimicrobial Activity:
- Disruption of cell membrane integrity.
Anticancer Activity:
- Induction of apoptosis via caspase activation.
- Inhibition of DNA replication and enzyme activity through binding interactions.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Antifungal Efficacy : A study demonstrated that the compound effectively inhibited Candida species with low toxicity to human cells.
- Toxicity Assessment : Acute toxicity studies indicated that while the compound exhibits promising biological activity, further investigations are required to fully understand its safety profile before clinical applications .
Comparative Analysis
When compared with similar compounds in the triazole class, such as 4-Amino-3-mercapto derivatives, this compound shows enhanced antimicrobial and anticancer activities due to the presence of both mercapto and phenolic groups which facilitate better interaction with biological targets.
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
4-Amino-3-mercapto derivatives | Moderate | Low |
4-(((3-Mercapto-5-(pyridin-2-yl)-4H-triazole) | High | Significant |
Properties
CAS No. |
497823-81-1 |
---|---|
Molecular Formula |
C14H11N5OS |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5OS/c20-11-6-4-10(5-7-11)9-16-19-13(17-18-14(19)21)12-3-1-2-8-15-12/h1-9,20H,(H,18,21)/b16-9+ |
InChI Key |
YOWCWOGXGFACKH-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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